5-(Benzyloxy)-2,4-dichloroaniline
Description
Overview of Anilines and Benzyloxy Moieties in Synthetic Organic Chemistry
Anilines, or aminobenzenes, represent a fundamental class of organic compounds that have been a cornerstone of chemical synthesis since the 19th century. ucla.edu They are primary aromatic amines and serve as precursors to a vast array of chemical products, including dyes, polymers, and pharmaceuticals. ucla.edu The amino group (-NH2) on the benzene (B151609) ring is a potent activating group and directs electrophilic aromatic substitution to the ortho and para positions. libretexts.org However, the high reactivity of anilines can sometimes lead to over-substitution or undesirable side reactions, necessitating the use of protecting groups to modulate their reactivity. libretexts.org
The benzyloxy moiety, which consists of a benzyl (B1604629) group (a benzene ring attached to a methylene (B1212753) group, -CH2-) linked to an oxygen atom, is frequently employed as a protecting group for alcohols and phenols in organic synthesis. wikipedia.org Its stability under a range of reaction conditions and its relatively straightforward removal make it a valuable tool for chemists. wikipedia.org Beyond its role as a protecting group, the benzyloxy moiety can also influence the electronic and steric properties of a molecule, impacting its reactivity and biological activity.
Significance of Dichloro Substitution Patterns in Aniline (B41778) Derivatives
The presence and positioning of halogen atoms, such as chlorine, on an aniline ring significantly alter its chemical properties. Dichloro substitution, in particular, can have a profound impact. The chlorine atoms are electron-withdrawing groups, which decrease the basicity of the aniline nitrogen and deactivate the aromatic ring towards electrophilic substitution. This deactivation can be advantageous in controlling the regioselectivity of further reactions.
The specific substitution pattern, such as the 2,4-dichloro arrangement seen in the title compound, creates a unique electronic and steric environment. This can influence the molecule's intermolecular interactions, crystal packing, and its binding affinity to biological targets. Isomers of dichloroaniline, such as 2,5-dichloroaniline (B50420), are known precursors to pigments and dyes. wikipedia.org The precise placement of the two chlorine atoms in 5-(Benzyloxy)-2,4-dichloroaniline is a key determinant of its utility as a chemical intermediate.
Rationale for Focused Academic Inquiry into this compound
The focused academic inquiry into this compound stems from its potential as a versatile intermediate in the synthesis of novel compounds with desirable properties. The combination of the reactive amine group, the deactivating yet directing influence of the two chlorine atoms, and the modifiable benzyloxy group provides a rich platform for chemical exploration. Researchers are interested in leveraging this unique molecular architecture to construct larger, more complex molecules for applications in medicinal chemistry and materials science. The study of its synthesis and reactivity contributes to the broader understanding of substituted anilines and their role in creating functional molecules. For instance, the crystal structure of a derivative, 2-(5-Benzyloxy-2,4-dichlorophenyl)perhydroisoindole-1,3-dione monohydrate, has been determined, providing insight into the molecule's three-dimensional conformation. researchgate.net
Chemical Properties and Synthesis
This compound is a solid at room temperature with the chemical formula C13H11Cl2NO and a molecular weight of 268.14 g/mol . cookechem.com It is also known by its systematic name, 2,4-dichloro-5-(phenylmethoxy)aniline. clearsynth.com
While specific, detailed research findings on the synthesis of this compound are not extensively documented in readily available literature, general synthetic strategies for similar compounds can be inferred. The synthesis would likely involve the reduction of a corresponding nitrobenzene (B124822) derivative. A plausible route could be the reduction of 1-(benzyloxy)-2,4-dichloro-5-nitrobenzene. Various reducing agents are commonly used for this transformation, including tin(II) chloride (SnCl2), iron powder in acidic media, or catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). umich.edu The choice of reducing agent can be critical to achieving a high yield and purity of the final product. umich.edu
Applications in Research
As an intermediate, this compound is primarily used as a starting material or building block for the synthesis of more complex molecules. clearsynth.com Its utility is found in research areas where the specific substitution pattern of the aniline ring is desired for the target compound. For example, benzyloxyaniline derivatives have been used in the construction of compounds with potential anti-cancer, anti-diabetic, and anti-viral activities. umich.edu Furthermore, research into benzyloxy-containing compounds has explored their potential as antimalarial and antiproliferative agents. nih.gov The dichloro substitution pattern can contribute to the lipophilicity and electronic properties of the final molecule, which can be crucial for its biological activity. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-5-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO/c14-10-6-11(15)13(7-12(10)16)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOCSSKTOYFHRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377269 | |
| Record name | 5-(benzyloxy)-2,4-dichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338960-25-1 | |
| Record name | 2,4-Dichloro-5-(phenylmethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338960-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(benzyloxy)-2,4-dichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Reactions Involving 5 Benzyloxy 2,4 Dichloroaniline
Reactivity of the Aniline (B41778) Moiety in 5-(Benzyloxy)-2,4-dichloroaniline
The aniline core, consisting of an amino group attached to a benzene (B151609) ring, is a primary determinant of the compound's reactivity, particularly in substitution reactions. The presence of two chlorine atoms and a bulky benzyloxy group significantly modulates the electron density and steric environment of the aromatic ring.
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene derivatives. The outcome of such reactions on a substituted benzene ring is governed by the electronic and steric effects of the existing substituents. In the case of this compound, the directing effects of the amino, benzyloxy, and chloro groups must be considered.
The amino (-NH₂) group is a powerful activating group and is ortho, para-directing. Similarly, the benzyloxy (-OCH₂Ph) group is also activating and ortho, para-directing. Conversely, the chloro (-Cl) groups are deactivating yet also ortho, para-directing. The positions on the aniline ring are numbered starting from the carbon bearing the amino group as C1. Thus, the substituents are at C2 (-Cl), C4 (-Cl), and C5 (-OBn). The positions ortho to the amino group are C2 and C6, and the para position is C4. The positions ortho to the benzyloxy group are C4 and C6, and the para position is C1.
Given that positions 2, 4, and 5 are already substituted, the only available position for electrophilic attack is C6. The strong activating and directing effects of both the amino and benzyloxy groups converge to strongly favor substitution at this position. While the chloro groups are deactivating, their ortho, para-directing influence does not conflict with the directing effects of the activating groups in this specific substitution pattern. Therefore, electrophilic substitution on this compound is expected to occur selectively at the C6 position.
Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Type | Activating/Deactivating | Directing Effect |
| -NH₂ (Amino) | Electron-Donating | Strongly Activating | ortho, para |
| -OCH₂Ph (Benzyloxy) | Electron-Donating | Activating | ortho, para |
| -Cl (Chloro) | Electron-Withdrawing | Deactivating | ortho, para |
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. chemrj.orgorganic-chemistry.orglibretexts.org The generation of a potent electrophile, often requiring a Lewis acid catalyst, is a prerequisite for these reactions to overcome the aromatic stability of the benzene ring. chemrj.org
Nucleophilic aromatic substitution (SNA) is generally less common than EAS for simple benzene rings but can occur under specific conditions, particularly when the ring is substituted with strong electron-withdrawing groups. nih.govlibretexts.org These reactions typically proceed via an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, or through an elimination-addition mechanism involving a benzyne (B1209423) intermediate. nih.govyoutube.com
For an SNAr reaction to occur via the addition-elimination pathway, the presence of electron-withdrawing groups positioned ortho or para to a good leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex. libretexts.orgkent.ac.uk In this compound, the leaving groups would be the chloride ions at positions C2 and C4.
The reactivity of this compound towards nucleophilic aromatic substitution is complex. The two chloro atoms are electron-withdrawing and could potentially facilitate nucleophilic attack. However, the amino and benzyloxy groups are strongly electron-donating, which increases the electron density of the ring and thus deactivates it towards nucleophilic attack. libretexts.org Therefore, forcing conditions, such as high temperatures and strong nucleophiles, would likely be required to achieve substitution of one of the chlorine atoms. The regioselectivity of such a reaction would depend on the relative stability of the possible Meisenheimer intermediates.
The benzyne mechanism typically requires a very strong base and is less common for highly substituted rings. nih.gov
The aniline moiety is susceptible to both oxidation and reduction reactions. The amino group can be oxidized by various reagents to form a range of products, including nitroso, nitro, and polymeric species. The specific product depends on the oxidant and the reaction conditions.
Conversely, the core structure of this compound is already in a reduced state with respect to a corresponding nitro compound. If a nitro group were present on the ring, it could be readily reduced to the aniline using standard reducing agents such as tin or iron in the presence of hydrochloric acid (Sn/HCl or Fe/HCl), or through catalytic hydrogenation. youtube.com This transformation is a common synthetic route to prepare substituted anilines.
Reactivity of the Benzyloxy Group
The benzyloxy group serves as a key functional handle, primarily acting as a protecting group for the phenolic oxygen. Its reactivity is centered on its cleavage and its potential, albeit limited, participation in other reaction types.
The benzyloxy group is a widely used protecting group for hydroxyl functionalities due to its general stability under a variety of reaction conditions. Its removal, or deprotection, can be achieved through several established methods. The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to the deprotection conditions.
One of the most common methods for benzyl (B1604629) ether cleavage is catalytic hydrogenolysis . This involves reacting the compound with hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). This method is generally clean and efficient, yielding the deprotected phenol (B47542) and toluene (B28343) as a byproduct. However, it is not suitable for molecules containing other reducible functional groups, such as alkenes, alkynes, or nitro groups.
Table 2: Common Deprotection Methods for Benzyl Ethers
| Method | Reagents | Conditions | Advantages | Limitations |
| Catalytic Hydrogenolysis | H₂, Pd/C | Room temperature, atmospheric or elevated pressure | Clean, high-yielding | Not compatible with other reducible groups |
| Lewis Acid Cleavage | BCl₃, BBr₃ | Low temperature | Chemoselective in some cases | Harsh conditions, may affect other functional groups |
| Oxidative Cleavage | DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) | Often requires photoirradiation for simple benzyl ethers | Mild conditions, useful for complex molecules | May oxidize other sensitive groups |
Strong Lewis acids, such as boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃), can also effect the cleavage of benzyl ethers. youtube.com Additionally, oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) has been reported, sometimes requiring photoirradiation to proceed effectively with simple benzyl ethers. organic-chemistry.org
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic systems. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules. Common examples include the Diels-Alder reaction ([4+2] cycloaddition) and various [3+2] and [2+2] cycloadditions. libretexts.orgnih.gov
The benzyloxy group in this compound is not typically a reactive component in standard cycloaddition reactions. The phenyl ring of the benzyl group is aromatic and thus not a willing participant as a diene in a Diels-Alder reaction under normal conditions. The ether linkage itself does not possess the requisite unsaturation to act as a dienophile or a 1,3-dipole.
While some specialized cycloaddition reactions involving benzylic systems or anodically activated phenyl ethers have been reported, the direct participation of a simple benzyloxy substituent as a key reactive partner in common cycloaddition methodologies is not a characteristic feature of its chemical profile. Theoretical studies have explored the 1,3-dipolar cycloaddition of benzyl azides, but this involves a different functionality attached to the benzyl group. chemrj.org
Influence of Dichloro Substituents on Reaction Mechanisms
The two chlorine atoms on the aromatic ring of this compound exert significant control over its chemical behavior through a combination of electronic and steric factors.
The chlorine atoms influence the reactivity of the aniline ring through two primary electronic mechanisms: the inductive effect and the resonance effect.
Inductive Effect (-I): Due to their high electronegativity, chlorine atoms strongly withdraw electron density from the aromatic ring through the sigma (σ) bond framework. This electron-withdrawing inductive effect deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted aniline. wikipedia.org
Resonance Effect (+R): The lone pair electrons on the chlorine atoms can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect counteracts the inductive effect to some extent. However, for halogens, the inductive effect is significantly stronger than the resonance effect, resulting in a net deactivation of the ring. libretexts.org
The combination of these effects modulates the electron density across the aromatic ring. Furthermore, the chlorine atom at the C2 position, ortho to the amino group, introduces significant steric hindrance . This bulkiness can impede the approach of reagents to the adjacent amino group and the C3 position, potentially influencing reaction regioselectivity and rates. acs.orgrsc.org Studies on sterically hindered amines have shown that such effects can significantly alter equilibrium constants and reaction kinetics. rsc.org
The electronic effects of substituents can be quantified using Hammett constants (σ), which provide a measure of the electron-donating or electron-withdrawing properties of a substituent. Electron-withdrawing groups have positive σ values. psu.eduresearchgate.net
Table 1: Hammett (σ) Constants for Relevant Substituents
| Substituent | σ_meta_ | σ_para_ |
|---|---|---|
| -Cl | 0.37 | 0.23 |
| -OCH₃ (as proxy for -OCH₂Ph) | 0.12 | -0.27 |
| -NH₂ | -0.16 | -0.66 |
Data sourced from studies on substituted anilines and benzoic acids to illustrate electronic effects. researchgate.net
In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene ring dictate the position of the incoming electrophile. This "directing effect" is a result of the interplay between inductive and resonance effects, which determines the stability of the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction. libretexts.orglibretexts.org
For this compound, three substituents influence the regioselectivity:
Amino Group (-NH₂): A powerful activating group that directs incoming electrophiles to the ortho and para positions. libretexts.orgpressbooks.pub
Benzyloxy Group (-OCH₂Ph): Also an activating, ortho- and para-directing group due to the resonance donation of lone pair electrons from the oxygen atom. pressbooks.pub
Chlorine Atoms (-Cl): These are deactivating yet ortho- and para-directing. libretexts.orgpressbooks.pub
The vacant positions for substitution on the this compound ring are C3 and C6. The directing effects of the existing groups on these positions are as follows:
Position C3: This position is ortho to the -Cl at C2 and meta to the -NH₂ at C1, the -OCH₂Ph at C5, and the -Cl at C4.
Position C6: This position is ortho to the -NH₂ at C1 and meta to the -Cl at C2 and the -OCH₂Ph at C5.
The powerful ortho, para-directing influence of the amino group strongly favors substitution at the C6 position. While the C2 position is also ortho to the amino group, it is already substituted. The para position (C4) is also blocked. Therefore, electrophilic attack is most likely to occur at the C6 position, which is activated by the amino group and less sterically hindered than the C3 position, which is flanked by two chloro substituents.
Reaction Kinetics and Thermodynamic Studies
Kinetic and thermodynamic analyses provide quantitative insights into reaction rates, transition states, and the energy profiles of reaction pathways.
The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants. It must be determined experimentally. youtube.com For a hypothetical reaction of this compound with a reagent 'B', the general form of the rate law would be:
Rate = k[C₁₃H₁₁Cl₂NO]ˣ[B]ʸ
Here, 'k' is the rate constant, and 'x' and 'y' are the reaction orders with respect to each reactant. These orders are determined by systematically varying the initial concentration of one reactant while keeping the other constant and observing the effect on the initial reaction rate. youtube.comrsc.org
For many reactions involving substituted anilines, the kinetics are studied under pseudo-first-order conditions, where one reactant is present in a large excess. rsc.orgrsc.org For example, in the reaction of substituted anilines with chloramine-T, the reaction showed first-order dependence on chloramine-T and a fractional order dependence on the amine, suggesting a multi-step mechanism involving a pre-equilibrium step. rsc.org
Table 2: Example Kinetic Data for a Reaction of a Substituted Aniline
| Experiment | Initial [Aniline Derivative] (M) | Initial [Reagent B] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁴ |
This is a hypothetical data table to illustrate the method of initial rates for determining reaction orders. A first-order dependence on the aniline and a second-order dependence on Reagent B are shown.
The activation energy (Ea) is the minimum energy required for a reaction to occur. It can be determined by studying the effect of temperature on the reaction rate constant, 'k', as described by the Arrhenius equation. A higher activation energy corresponds to a slower reaction rate. The electron-withdrawing nature of the two chlorine atoms in this compound would be expected to influence the activation energy of its reactions compared to less substituted anilines. For instance, in the oxidation of substituted anilines, electron-donating groups were found to lower the activation energy, while electron-withdrawing groups increased it. nih.gov DFT calculations on the bromination of aniline showed that the activation energy for the initial monobromination was 4.68 eV, which increased to 5.16 eV for the subsequent bromination of 4-bromoaniline, indicating the influence of the substituent on the reaction barrier. acs.org
Table 3: Representative Activation Parameters for Reactions of Various Substituted Anilines
| Aniline Derivative | Reaction Type | Ea (kJ/mol) | Reference |
|---|---|---|---|
| Aniline | Oxidative Coupling | 9.34 | researchgate.net |
| p-Hydroxyaniline | Oxidative Coupling | 6.68 | researchgate.net |
| m-Chloroaniline | Oxidation | 45.4 | orientjchem.org |
| m-Nitroaniline | Oxidation | 54.3 | orientjchem.org |
This table presents data for other aniline derivatives to illustrate the typical range of activation energies and the effect of substituents.
Investigating the energetics of a reaction pathway involves determining the thermodynamic parameters of activation, including enthalpy of activation (ΔH), entropy of activation (ΔS), and Gibbs free energy of activation (ΔG*). These parameters provide insight into the transition state of the rate-determining step.
Enthalpy of Activation (ΔH):* Related to the energy of the bonds being broken and formed in the transition state. A positive value indicates an endothermic process to reach the transition state. researchgate.net
Entropy of Activation (ΔS):* Reflects the change in disorder when moving from reactants to the transition state. A negative value suggests a more ordered transition state, which is common in reactions where two molecules combine to form a single activated complex. nih.govorientjchem.org
For example, in the oxidation of various meta-substituted anilines, negative entropies of activation were observed, supporting the formation of an ordered activated complex in the slow step of the reaction. orientjchem.org Similarly, thermodynamic analysis of an aniline oxidative coupling reaction revealed a positive ΔH* (6.826 kJ/mol) and a negative ΔS* (-0.2447 kJ/mol·K), indicating an endothermic formation of an ordered transition state. researchgate.net
Table 4: Illustrative Thermodynamic Activation Parameters for Aniline Reactions
| Reaction System | ΔH* (kJ/mol) | ΔS* (kJ/mol·K) | ΔG* (kJ/mol) | Reference |
|---|---|---|---|---|
| Aniline + Promethazine | +6.826 | -0.2447 | +79.780 | researchgate.net |
| p-Hydroxyaniline + Promethazine | +4.168 | -0.2513 | +81.047 | researchgate.net |
| m-Chloroaniline Oxidation | +42.8 | -0.091 | +70.0 | orientjchem.org |
This table shows values from different studies on substituted anilines to provide context for the interpretation of thermodynamic activation data.
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Benzyloxy 2,4 Dichloroaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, a complete structural assignment can be achieved.
The proton NMR (¹H NMR) spectrum of 5-(Benzyloxy)-2,4-dichloroaniline is anticipated to display several distinct signals corresponding to the different types of protons in the molecule. The analysis would involve examining the chemical shift (δ) in parts per million (ppm), the integration (number of protons), and the multiplicity (splitting pattern) of each signal.
Aromatic Protons (Dichloroaniline Ring): The dichlorinated aniline (B41778) ring contains two isolated aromatic protons at the C-3 and C-6 positions. Due to their different electronic environments, they are expected to appear as two distinct singlets. The proton at C-6 is flanked by a chlorine atom and the amino group, while the proton at C-3 is positioned between the benzyloxy group and a chlorine atom. Their chemical shifts would likely fall in the range of δ 6.8-7.5 ppm.
Aromatic Protons (Benzyl Group): The five protons on the benzyl (B1604629) group ring typically appear as a complex multiplet in the region of δ 7.3-7.5 ppm.
Methylene (B1212753) Protons (-O-CH₂-Ph): The two protons of the methylene bridge connecting the oxygen atom to the phenyl group are chemically equivalent and are expected to produce a sharp singlet. This signal is characteristic of benzylic ethers and would likely appear downfield around δ 5.0-5.2 ppm.
Amine Protons (-NH₂): The two protons of the primary amine group will typically appear as a single, broad singlet. Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Data for this compound Predicted data based on analogous structures.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | s | 1H | Ar-H (H-3) |
| ~7.3-7.5 | m | 5H | Ar-H (Benzyl) |
| ~6.9 | s | 1H | Ar-H (H-6) |
| ~5.1 | s | 2H | -O-CH₂ -Ph |
| Variable | br s | 2H | -NH₂ |
s = singlet, m = multiplet, br s = broad singlet
The ¹³C NMR spectrum provides information on all the carbon atoms within the molecule. For this compound, a total of 13 distinct signals are expected, corresponding to the 13 unique carbon environments.
Aromatic Carbons (Dichloroaniline Ring): Six signals are expected for this ring. The carbons bearing substituents (C-1, C-2, C-4, C-5) will appear at lower field strengths compared to the protonated carbons (C-3, C-6). The carbons attached to the electronegative chlorine (C-2, C-4) and oxygen (C-5) atoms will be significantly deshielded. Based on data for 2,4-dichloroaniline (B164938), the carbon attached to the amino group (C-1) would also be downfield. chemicalbook.com
Aromatic Carbons (Benzyl Group): Four signals are anticipated for the benzyl ring: one for the ipso-carbon attached to the methylene group, one for the para-carbon, and two for the two pairs of equivalent ortho- and meta-carbons.
Methylene Carbon (-O-CH₂-Ph): A single signal for the benzylic methylene carbon is expected in the aliphatic region, typically around δ 70-71 ppm.
Table 2: Predicted ¹³C NMR Data for this compound Predicted data based on analogous structures.
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C -O (C-5) |
| ~144 | C -N (C-1) |
| ~136 | ipso-C (Benzyl) |
| ~129 | para-C (Benzyl) |
| ~128.5 | ortho-C (Benzyl) |
| ~128 | meta-C (Benzyl) |
| ~125 | C -Cl (C-2 or C-4) |
| ~122 | C -Cl (C-2 or C-4) |
| ~118 | C H (C-6) |
| ~116 | C H (C-3) |
| ~71 | -O-C H₂-Ph |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. sdsu.eduscience.gov
COSY (COrrelation SpectroscopY): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, COSY would primarily show correlations among the protons of the benzyl ring, helping to confirm their assignments. The aromatic protons on the dichloroaniline ring (H-3 and H-6) are expected to be singlets and would not show COSY cross-peaks.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlations). emerypharma.com This technique would be instrumental in definitively assigning the signals for the protonated carbons: C-3, C-6, the five carbons of the benzyl ring, and the methylene carbon (-O-CH₂-Ph). researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is essential for mapping the molecular skeleton, especially for identifying quaternary (non-protonated) carbons. emerypharma.comyoutube.com Key HMBC correlations would include:
A correlation from the methylene protons (-O-C H₂-Ph) to the C-5 carbon of the aniline ring, confirming the ether linkage.
Correlations from the H-3 proton to carbons C-1, C-2, C-4, and C-5.
Correlations from the H-6 proton to carbons C-1, C-2, C-4, and C-5.
These correlations would allow for the unambiguous assignment of all quaternary carbons in the dichloroaniline core.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula and to gain structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. nih.gov This precision allows for the determination of the exact molecular formula. For this compound (C₁₃H₁₁Cl₂NO), HRMS would be used to confirm the elemental composition by matching the experimentally measured mass of the molecular ion [M+H]⁺ to the theoretically calculated mass. A critical diagnostic feature would be the isotopic pattern of the molecular ion peak, which, due to the two chlorine atoms, would exhibit a characteristic cluster of peaks at M, M+2, and M+4 with an approximate intensity ratio of 9:6:1, providing strong evidence for the presence of two chlorine atoms.
In the mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the original structure. For this compound, several key fragmentation pathways would be expected:
Benzylic Cleavage: The most prominent fragmentation would likely be the cleavage of the C-O bond of the benzyl ether. This would generate the highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a hallmark of benzyl groups.
Loss of Chlorine: The parent ion or subsequent fragments could undergo the loss of one or both chlorine atoms, leading to peaks corresponding to [M-Cl]⁺ and [M-2Cl]⁺. The fragmentation of the dichloroaniline moiety itself is a known pathway. nih.gov
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 267/269/271 | [C₁₃H₁₁Cl₂NO]⁺ | Molecular Ion (M⁺) |
| 91 | [C₇H₇]⁺ | Cleavage of the benzyl C-O bond |
| 176/178 | [C₆H₄ClNO]⁺ | Loss of benzyl group and one Cl atom |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by absorption bands corresponding to its aniline, dichlorinated benzene (B151609), and benzyloxy ether components.
The primary amine (-NH₂) group gives rise to distinct stretching vibrations. Typically, primary amines show two bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching modes. wikieducator.org For aromatic primary amines, these peaks are often observed near 3400 cm⁻¹. wpmucdn.com The N-H bending or scissoring vibration is expected to appear in the 1580-1650 cm⁻¹ range. wikieducator.org Another characteristic absorption for aromatic amines is the strong C-N stretching vibration, which typically occurs in the 1250-1335 cm⁻¹ region. wikieducator.org
The aromatic rings exhibit several characteristic bands. The C-H stretching vibrations of the aromatic protons appear as weak to medium bands above 3000 cm⁻¹. wikieducator.org The C=C ring stretching vibrations typically produce a set of sharp bands in the 1450-1600 cm⁻¹ region. researchgate.net The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending bands in the 675-900 cm⁻¹ region, which can help confirm the substitution pattern.
The ether linkage (Ar-O-CH₂) introduces a strong C-O-C stretching band. Aromatic ethers typically show a strong, characteristic asymmetric C-O-C stretch between 1200 and 1275 cm⁻¹ and a symmetric stretch between 1020 and 1075 cm⁻¹. solubilityofthings.com
The carbon-chlorine (C-Cl) bonds also have characteristic absorptions. The C-Cl stretching vibrations for aryl chlorides are typically found in the 1000-1100 cm⁻¹ region, although their intensity can be variable. In some cases, these vibrations can be weak and difficult to identify definitively. youtube.com
Studies on related dichloroanilines, such as 2,4-dichloroaniline and 2,5-dichloroaniline (B50420), confirm these assignments. For instance, the IR spectrum of 2,4-dichloroaniline shows characteristic NH₂ wagging modes around 625 cm⁻¹. researchgate.net The influence of solvents can cause shifts in the N-H stretching frequencies due to hydrogen bonding. nih.gov
Table 1: Characteristic IR Absorption Bands for this compound Data is inferred from typical values for the constituent functional groups.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Asymmetric Stretch | Primary Aromatic Amine | ~3450 | Medium |
| N-H Symmetric Stretch | Primary Aromatic Amine | ~3350 | Medium |
| C-H Stretch | Aromatic Ring | 3000 - 3100 | Weak-Medium |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |
| N-H Bend (Scissoring) | Primary Amine | 1580 - 1650 | Medium |
| C-N Stretch | Aromatic Amine | 1250 - 1335 | Strong |
| C-O-C Asymmetric Stretch | Aromatic Ether | 1200 - 1275 | Strong |
| C-O-C Symmetric Stretch | Aromatic Ether | 1020 - 1075 | Medium |
| C-Cl Stretch | Aryl Halide | 1000 - 1100 | Medium-Weak |
| C-H Out-of-Plane Bend | Substituted Benzene | 675 - 900 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by π → π* transitions within the substituted benzene rings. The presence of the amino (-NH₂), benzyloxy (-OCH₂Ph), and chloro (-Cl) substituents modifies the electronic structure of the aniline chromophore, influencing the position and intensity of the absorption maxima (λmax).
Aniline itself exhibits two primary absorption bands: a strong band around 230 nm and a weaker, longer-wavelength band (the "B-band") around 280 nm, both arising from π → π* transitions. Substituents on the aromatic ring can cause a shift in these bands to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift).
The amino group and the ether oxygen act as auxochromes, donating electron density to the aromatic ring through resonance, which typically results in a bathochromic shift. uomustansiriyah.edu.iqlibretexts.org Chlorine atoms also have lone pairs that can be donated, but their inductive electron-withdrawing effect is also significant. studymind.co.uk In chloroanilines, the net effect often leads to a red shift compared to benzene. For example, 3-chloroaniline (B41212) monomer shows absorption bands at 218 nm and 308 nm. researchgate.net Studies on salicylidene-4-chloroaniline also show significant absorption between 250-400 nm. researchgate.net
For this compound, one would expect complex absorption patterns due to the two aromatic chromophores—the dichlorinated aniline ring and the benzyl group—which may overlap. The main absorption bands are anticipated to be in the UV region, likely with λmax values shifted to longer wavelengths compared to unsubstituted aniline due to the combined effect of the chloro and benzyloxy substituents. The polarity of the solvent can also influence the position of the λmax due to differential stabilization of the ground and excited states. sciencepublishinggroup.com
Table 2: Expected UV-Vis Absorption Maxima for Substituted Anilines Illustrative data based on related compounds.
| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) | Transition Type |
| Aniline | Varies | ~230 | ~280 | π → π |
| 3-Chloroaniline | Varies | 218 | 308 | π → π |
| Paranitroaniline | Water | 380 | - | π → π |
| Paranitroaniline | Cyclohexane | 320 | - | π → π |
| This compound (Predicted) | Non-polar | ~240-250 | ~290-310 | π → π* |
X-ray Crystallography for Solid-State Structure Determination
For instance, crystal structures of isomers like 2,5-dichloroaniline and 3,5-dichloroaniline (B42879) are known. nih.govnih.gov These structures reveal key details about the geometry of the dichlorinated aniline ring. The C-C bond lengths within the aromatic ring are typically in the range of 1.36-1.40 Å, and the C-N and C-Cl bond lengths are consistent with those of other substituted anilines.
In the solid state of this compound, several key structural features would be of interest:
Molecular Conformation: The dihedral angles defining the orientation of the benzyloxy group relative to the dichlorinated aniline ring would be crucial. Steric hindrance between the substituents could lead to a non-planar conformation.
Intermolecular Interactions: Hydrogen bonding is expected to be a dominant intermolecular force. The amine (-NH₂) group can act as a hydrogen bond donor, forming N-H···N or N-H···O hydrogen bonds with neighboring molecules. The ether oxygen could also act as a hydrogen bond acceptor.
Crystal Packing: The molecules would pack in the crystal lattice in a manner that maximizes favorable intermolecular interactions, including van der Waals forces and potential π-π stacking between the aromatic rings.
The presence of the bulky benzyloxy group and the two chlorine atoms would significantly influence the crystal packing, likely resulting in a complex three-dimensional network stabilized by a combination of these forces.
Vibrational Spectroscopy (e.g., Raman Spectroscopy)
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It detects vibrations that cause a change in the polarizability of a molecule. upenn.edu While IR is particularly sensitive to polar functional groups, Raman is often more effective for non-polar, symmetric vibrations.
For this compound, Raman spectroscopy would be particularly useful for observing:
Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the benzene rings, which involves the uniform expansion and contraction of the ring, typically gives a strong, sharp signal in the Raman spectrum. Bands around 1600 cm⁻¹ due to aromatic C=C stretching are also characteristic. researchgate.net
C-Cl Vibrations: Carbon-halogen stretches often produce strong Raman signals. The chlorination of paraffins, for example, generates new Raman peaks between 610 and 690 cm⁻¹, which are associated with vibrational modes of the C-Cl bond. nih.govacs.org The exact position depends on the local conformation.
Framework Vibrations: Low-frequency vibrations corresponding to the skeletal framework of the molecule are often more easily observed in Raman than in mid-IR spectroscopy.
Studies on chlorinated benzenes and anilines provide reference points. The Raman spectrum of hexachlorobenzene (B1673134) shows characteristic peaks at 1523, 1229, and several bands below 700 cm⁻¹. mdpi.com For dichloroanilines, strong peaks corresponding to C-C stretching and NH₂ wagging are observed. researchgate.net The amino wagging mode in aniline is sensitive to its environment and intermolecular interactions, such as hydrogen bonding. pku.edu.cnresearchgate.net
Table 3: Comparison of IR and Raman Activity for Key Vibrations General expectations for this compound.
| Vibrational Mode | IR Activity | Raman Activity | Reason for Difference |
| N-H Stretch | Strong | Moderate | Large change in dipole moment. |
| C=O (if present in derivative) | Very Strong | Moderate | Large change in dipole moment. |
| C=C Aromatic Stretch | Medium-Strong | Strong | Symmetric stretches have high polarizability change. |
| C-O-C Ether Stretch | Strong | Moderate | Asymmetric stretch has large dipole change. |
| C-Cl Stretch | Medium-Weak | Strong | High polarizability of C-Cl bond. |
| Symmetric Ring Breathing | Weak/Inactive | Strong | No/small change in dipole, large change in polarizability. |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity
This compound is an achiral molecule and therefore does not exhibit a circular dichroism (CD) spectrum on its own. However, CD spectroscopy becomes a powerful tool for determining the enantiomeric purity of chiral derivatives of this compound or when it is part of a chiral system.
Primary amines like this compound can be readily converted into chiral derivatives, for example, by reaction with a chiral aldehyde to form a chiral imine (Schiff base). nsf.gov The resulting chiral imine will have a characteristic CD spectrum, and the intensity of the CD signal (the Cotton effect) is often directly proportional to the enantiomeric excess (ee) of the sample. nsf.govnih.gov
This analytical approach involves several steps:
Derivatization: The chiral amine analyte is reacted with a CD-active or chiral probe molecule.
CD Measurement: The CD spectrum of the resulting diastereomeric complex or chiral product is recorded.
Correlation: A calibration curve is often constructed by plotting the CD signal intensity at a specific wavelength against known ee values. This curve can then be used to determine the ee of an unknown sample. nih.govhindsinstruments.com
Various systems have been developed for the rapid determination of ee in chiral amines using CD spectroscopy. These methods often utilize metal complexes or organic dyes that interact with the chiral amine to produce a strong and measurable CD signal. nih.govrsc.org For instance, copper (I) complexes with BINAP or iron (II) complexes with pyridine-2,6-dicarbaldehyde have been successfully used as receptors that generate a distinct CD signal upon binding to a chiral imine derived from a primary amine. nih.govnih.gov The wavelength of the induced CD signal is typically in the visible or near-UV region (e.g., ~330-600 nm), away from the intrinsic absorption of the amine itself. nsf.govnih.gov
Computational Chemistry and Theoretical Studies on 5 Benzyloxy 2,4 Dichloroaniline
Quantum Chemical Calculations
Quantum chemical calculations are employed to determine the electronic structure and energy of molecules. These methods provide valuable data on orbital energies, charge distribution, and molecular properties that govern the compound's reactivity.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of molecules. It is favored for its balance of accuracy and computational cost. For aromatic amines like 5-(Benzyloxy)-2,4-dichloroaniline, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, can elucidate key electronic parameters. epstem.netresearchgate.net
Theoretical studies on related dichloroaniline compounds have demonstrated that DFT can be used to calculate quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). researchgate.netrasayanjournal.co.in The E-HOMO is related to the molecule's ability to donate electrons, while the E-LUMO indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular reactivity and stability. researchgate.netrasayanjournal.co.in A smaller energy gap suggests higher reactivity. researchgate.net
Table 1: Illustrative Quantum Chemical Parameters Calculated via DFT
| Parameter | Description | Typical Significance |
|---|---|---|
| E-HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| E-LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| Energy Gap (ΔE) | Difference between E-LUMO and E-HOMO | Relates to chemical reactivity and stability |
| Dipole Moment (µ) | Measure of the net molecular polarity | Influences solubility and intermolecular interactions |
| Electronegativity (χ) | Tendency to attract electrons | Relates to the ability to form chemical bonds |
| Chemical Hardness (η) | Resistance to change in electron distribution | A measure of molecular stability |
This table is illustrative and represents the types of data generated from DFT studies.
Ab initio calculations are quantum chemistry methods based on first principles, without the use of experimental data for parametrization. Methods like Hartree-Fock (HF) and more advanced post-HF methods can be used for high-accuracy calculations of molecular properties. In studies of related heterocyclic compounds, ab initio methods with basis sets like 6-311G have been used to optimize molecular geometries before performing more complex calculations like molecular docking. ugm.ac.id For this compound, these calculations could provide a precise determination of bond lengths, bond angles, and dihedral angles, offering a detailed picture of its three-dimensional structure.
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application is molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein. globalresearchonline.net
Molecular docking simulations are crucial for predicting how a molecule like this compound might interact with a biological target, such as an enzyme or receptor. globalresearchonline.net Although specific docking studies for this exact compound are not prominent, research on structurally similar dichloroaniline and benzyloxy derivatives provides insight into potential interactions.
For instance, derivatives of 2,4-dichloroaniline (B164938) have been docked into the active sites of various enzymes, such as dihydrofolate reductase (DHFR). mdpi.comscispace.com These studies reveal that the dichloro-substituted phenyl ring often engages in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. The amino group can act as a hydrogen bond donor or acceptor, forming key interactions with polar residues like aspartate, serine, or tyrosine. mdpi.com The benzyloxy group can also participate in hydrophobic and pi-stacking interactions with aromatic residues like phenylalanine or tryptophan. pandawainstitute.com The specific interactions ultimately depend on the topology and amino acid composition of the target protein's active site. nih.gov
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational modeling is instrumental in deriving these relationships. By comparing a series of related compounds, researchers can identify key structural features responsible for potency and selectivity. nih.gov
For derivatives of N-benzyl-2-phenylpyrimidin-4-amine, a strong correlation was found between the compound's inhibitory concentration (IC50) and its activity in cancer cell lines. nih.gov Similarly, studies on other chlorinated aromatic compounds have shown that the position and number of chlorine atoms can significantly impact activity. researchgate.net In the context of this compound, SAR studies would involve synthesizing and testing analogues with modifications at several positions:
The Dichloroaniline Ring: Altering the position of the chlorine atoms (e.g., to 2,5- or 3,4-dichloro) or replacing them with other halogens could modulate binding affinity and selectivity.
The Benzyloxy Group: Modifications to the benzyl (B1604629) ring, such as adding electron-donating or electron-withdrawing substituents, could influence electronic properties and interactions with the target. researchgate.net
The Ether Linkage: Replacing the oxygen atom with sulfur or an amino group would alter the geometry and hydrogen-bonding capacity of the molecule.
These systematic changes, when combined with computational predictions and experimental testing, help to build robust SAR models for optimizing lead compounds.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis and molecular dynamics (MD) simulations are used to explore the flexibility and dynamic behavior of molecules. github.io
Conformational analysis of this compound would focus on the rotational freedom around the ether linkage and the C-N bond. This would identify the most stable, low-energy conformations of the molecule, which are likely the ones that participate in binding to a protein target.
Molecular dynamics simulations provide a more detailed view by simulating the atomic motions of the molecule over time. github.io MD simulations are particularly useful for:
Assessing Ligand Stability: When a ligand is docked into a protein, MD simulations can assess the stability of the binding pose. The root-mean-square deviation (RMSD) of the ligand in the binding site is monitored over time to see if it remains in its initial docked position. researchgate.net
Exploring Conformational Space: MD can reveal how the molecule flexes and changes shape in a solvent or within a protein's binding site. Studies on related flexible molecules like 3-(benzyloxy)pyridin-2-amine have used MD to assess structural properties at different temperatures. github.io
Refining Docking Results: MD simulations can be used to refine the results of molecular docking, providing a more accurate representation of the ligand-protein complex and calculating binding free energies.
Electronic Structure and Reactivity Predictions
Theoretical investigations into the electronic structure and reactivity of a molecule provide invaluable insights into its chemical behavior. Methodologies such as Frontier Molecular Orbital (HOMO-LUMO) analysis, Natural Bond Orbital (NBO) analysis, and Electrostatic Potential Mapping are standard approaches to elucidate these characteristics.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap generally implies lower reactivity.
Without specific computational studies on this compound, no data for its HOMO-LUMO energies or the corresponding energy gap can be provided.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge distribution, hybridization, and the delocalization of electron density through donor-acceptor interactions. This analysis can reveal the nature of chemical bonds and the extent of electronic communication between different parts of a molecule.
Specific NBO analysis data, including charge distributions and stabilization energies from hyperconjugative interactions for this compound, are not available in the reviewed literature.
Electrostatic Potential Mapping
An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting how the molecule will interact with other chemical species. Red-colored regions on an ESP map typically indicate negative potential (electron-rich), while blue regions represent positive potential (electron-poor).
An ESP map for this compound has not been published, and therefore, a visual representation or detailed analysis of its electrostatic potential cannot be presented.
Spectroscopic Property Simulations (e.g., NMR and IR Spectra Prediction)
Computational methods can simulate spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These simulations are valuable for interpreting experimental spectra and can help in the structural elucidation of a compound. Theoretical calculations of chemical shifts (for NMR) and vibrational frequencies (for IR) are compared with experimental data to confirm the molecular structure.
Simulated NMR and IR spectral data for this compound are not found in the current body of scientific literature.
Chemical Transformations and Derivatization Strategies for 5 Benzyloxy 2,4 Dichloroaniline
Functionalization of the Aniline (B41778) Nitrogen
The primary amino group (-NH2) of 5-(Benzyloxy)-2,4-dichloroaniline is a key site for functionalization, allowing for the introduction of a wide array of substituents through several reaction types.
The aniline nitrogen can readily undergo acylation and sulfonylation. Acylation involves the reaction with acylating agents like acyl chlorides or anhydrides to form amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in modifying the electronic properties and steric environment of the amino group.
Table 1: Examples of Acylation and Sulfonylation Reactions
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Acylation | Acetyl chloride | N-acetylated aniline |
| Acylation | Benzoyl chloride | N-benzoylated aniline |
| Sulfonylation | p-Toluenesulfonyl chloride | N-tosylated aniline |
These transformations are typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). The resulting amides and sulfonamides are often stable, crystalline solids, and this derivatization can serve as a protective strategy for the amino group in multi-step syntheses.
The nitrogen atom of this compound can be substituted with alkyl or aryl groups.
N-Alkylation can be achieved by reacting the aniline with alkyl halides. The reaction proceeds via nucleophilic substitution, where the aniline nitrogen attacks the electrophilic carbon of the alkyl halide. Catalytic methods, for instance using alcohols as alkylating agents over specific catalysts, also provide a pathway to N-alkylated products. researchgate.netrsc.org
N-Arylation involves the formation of a carbon-nitrogen bond between the aniline and an aryl group. This is often accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides or triflates as coupling partners. researchgate.net These methods have become essential for constructing C-N bonds in modern organic synthesis. researchgate.net
This compound, as a primary amine, reacts with aldehydes or ketones in a condensation reaction to form imines, commonly known as Schiff bases. masterorganicchemistry.comresearchgate.netjetir.orgedu.krdadvancechemjournal.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comresearchgate.netlibretexts.org The formation of the characteristic azomethine group (-C=N-) is central to this transformation. researchgate.netjetir.orgadvancechemjournal.comorientjchem.org
The reaction is typically catalyzed by an acid and is reversible. libretexts.org Schiff bases are versatile intermediates in organic synthesis and have been studied for a range of applications. researchgate.netedu.krdadvancechemjournal.com
Table 2: Formation of Schiff Bases from this compound
| Carbonyl Compound | Product Name Example |
|---|---|
| Benzaldehyde | (E)-N-benzylidene-5-(benzyloxy)-2,4-dichloroaniline |
| Acetone | N-(propan-2-ylidene)-5-(benzyloxy)-2,4-dichloroaniline |
The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. lkouniv.ac.inmasterorganicchemistry.com This reaction is carried out at low temperatures by treating the aniline with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (NaNO2) and a strong acid like hydrochloric acid (HCl). lkouniv.ac.inmasterorganicchemistry.comgoogle.com
The resulting diazonium salt, 5-(benzyloxy)-2,4-dichlorobenzenediazonium chloride, is a highly reactive intermediate. globalresearchonline.net The diazonium group (-N2+) is an excellent leaving group (as N2 gas) and can be replaced by a variety of nucleophiles in substitution reactions (e.g., Sandmeyer reaction). masterorganicchemistry.comchemguide.co.uk
Furthermore, diazonium salts can act as electrophiles in coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form brightly colored azo compounds. lkouniv.ac.inmasterorganicchemistry.comglobalresearchonline.netchemguide.co.uk This azo coupling reaction is the basis for the synthesis of many azo dyes. masterorganicchemistry.comglobalresearchonline.net
Table 3: Potential Reactions of 5-(Benzyloxy)-2,4-dichlorobenzenediazonium Salt
| Reaction Type | Coupling Partner | Product Type |
|---|---|---|
| Azo Coupling | Phenol (B47542) | Azo-coupled phenol derivative |
| Azo Coupling | Aniline | Diazoamino compound |
| Azo Coupling | N,N-Dimethylaniline | Azo-coupled tertiary amine derivative |
Modifications of the Benzyloxy Group
The benzyloxy group (-OCH2Ph) in this compound serves as a protecting group for the phenolic hydroxyl function. Its removal is a key step in synthesizing derivatives with a free hydroxyl group.
The carbon-oxygen bond of the benzyl (B1604629) ether can be cleaved under specific reaction conditions. wikipedia.orgscience.gov This process, often referred to as debenzylation, unmasks the phenol.
Common methods for benzyl ether cleavage include:
Acid-catalyzed cleavage : Strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can be used to cleave the ether bond. masterorganicchemistry.com The reaction typically proceeds through an SN1 or SN2 mechanism, depending on the structure of the ether. wikipedia.orgmasterorganicchemistry.comyoutube.com
Catalytic Hydrogenolysis : This is a widely used and often milder method for debenzylation. The reaction involves treating the compound with hydrogen gas (H2) in the presence of a palladium catalyst, often on a carbon support (Pd/C). This process reduces the benzyl group, releasing toluene (B28343) and the desired phenol, 4-amino-2,5-dichlorophenol.
Substitution on the Benzyl Moiety
The benzyloxy group in this compound serves primarily as a protecting group for the phenol functionality. Consequently, the most significant transformation involving this moiety is its removal (debenzylation) to unmask the hydroxyl group, yielding 5-amino-2,4-dichlorophenol. This transformation is crucial for synthesizing derivatives where a free phenol is required. Several methods are available for this deprotection, with catalytic transfer hydrogenation being a particularly mild and efficient option. organic-chemistry.orgrsc.org While direct electrophilic substitution on the benzyl ring is possible, it is synthetically less common in this context, as cleavage of the benzyl ether is often a competing and more facile pathway.
Common methods for the debenzylation of aryl benzyl ethers include:
Catalytic Hydrogenolysis: This is the most common method, typically employing a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. acs.org The reaction proceeds under relatively mild conditions and is highly efficient. However, care must be taken as the chloro-substituents on the aniline ring can also be susceptible to hydrodehalogenation under harsh conditions.
Catalytic Transfer Hydrogenation: This method avoids the use of pressurized hydrogen gas, instead using a hydrogen donor in the presence of a palladium catalyst. Common donors include formic acid, ammonium (B1175870) formate (B1220265), and cyclohexene. organic-chemistry.orgacs.org This technique is often faster and can exhibit greater selectivity. rsc.org
Oxidative Cleavage: Reagents such as dimethyl sulfoxide (DMSO) can be used for the oxidative debenzylation of benzylic ethers under metal-free conditions. oup.com Other oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are also effective but may be limited by the electronic nature of the aromatic rings. acs.org
Acid-Mediated Cleavage: Strong Lewis acids like boron tribromide can mediate the debenzylation of benzyl ethers, though the conditions are harsh and may not be compatible with other functional groups. acs.org
Table 1: Comparison of Debenzylation Methods Applicable to this compound
| Method | Catalyst/Reagent | Hydrogen Source | Typical Conditions | Advantages | Potential Issues |
|---|---|---|---|---|---|
| Catalytic Hydrogenolysis | Pd/C, Pd(OH)₂/C | H₂ gas | 1 atm H₂, RT, Solvent (EtOH, MeOH) | High yield, clean reaction | Requires H₂ gas handling, potential for hydrodehalogenation |
| Catalytic Transfer Hydrogenation | Pd/C | Formic Acid / Ammonium Formate | Reflux in MeOH/EtOH | Rapid, avoids H₂ gas, mild | Formic acid can be corrosive |
| Oxidative Debenzylation | DMSO, TsOH (cat.) | None | Heat (e.g., 100 °C) | Metal-free | High temperatures, potential side reactions |
Reactions Involving the Dichloro-Substituted Phenyl Ring
The two chlorine atoms on the phenyl ring of this compound are key handles for further functionalization, enabling the introduction of new substituents through various reaction pathways.
The halogen dance is a base-catalyzed rearrangement wherein a halogen atom migrates to a different position on an aromatic ring. wikipedia.orgchemeurope.comrsc.org The reaction is driven by the formation of a more stable aryl anion intermediate. wikipedia.org In the case of this compound, treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) could induce this transformation.
The mechanism begins with deprotonation of an aromatic C-H bond to form an aryl anion. The acidity of the ring protons in this compound is influenced by the surrounding groups. The most likely sites for deprotonation are C-3 and C-6, which are ortho to the strongly activating amino and/or benzyloxy groups.
Deprotonation at C-6: This position is ortho to the amino group and meta to the benzyloxy group. The resulting carbanion would be stabilized by the inductive effects of the adjacent chlorine at C-4.
Deprotonation at C-3: This position is ortho to both the amino and benzyloxy groups, making it highly activated towards deprotonation.
Once the aryl anion is formed, an intermolecular halogen-metal exchange can occur, leading to the migration of a chlorine atom to the newly anionic position. wikipedia.org For this specific substrate, the halogen dance is a potential but likely complex pathway, as other reactions such as directed ortho-metalation followed by electrophilic trapping might be more predictable and synthetically useful. The thermodynamic driving force for the migration of a chloro group would depend on the relative stabilities of the possible aryl anion intermediates. kobe-u.ac.jp
Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools for modifying the dichloro-substituted phenyl ring. organic-chemistry.org Reactions such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation) allow for the selective substitution of the chlorine atoms. wikipedia.orgrug.nlacsgcipr.org
A key challenge and opportunity in dihalogenated systems is achieving site-selectivity. nsf.govnih.gov In this compound, the two chlorine atoms are in different chemical environments:
C-2 Chlorine: Ortho to the directing amino group.
C-4 Chlorine: Para to the amino group and ortho to the benzyloxy group.
Typically, oxidative addition of palladium is faster at the more electron-deficient or sterically accessible position. For aniline derivatives, the C-2 position is often more reactive in Buchwald-Hartwig aminations due to the directing effect of the amino group. researchgate.net However, selectivity can be controlled and even reversed by the careful choice of palladium catalyst, ligands, and reaction conditions. mdpi.comnih.gov Sterically bulky phosphine ligands, for instance, can favor reaction at the less hindered C-4 position. nih.gov This controlled selectivity allows for the stepwise and differential functionalization of the molecule. nih.gov
Table 2: Potential Site-Selective Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Target Position | Catalyst/Ligand System (Example) | Expected Product |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | C-2 or C-4 | Pd(OAc)₂ / SPhos | 2-Aryl-5-(benzyloxy)-4-chloroaniline |
| Buchwald-Hartwig | Secondary Amine (R₂NH) | C-2 | Pd₂(dba)₃ / BINAP | N²-Dialkyl-5-(benzyloxy)-4-chloro-1,2-benzenediamine |
| Sonogashira | Terminal Alkyne (RC≡CH) | C-2 or C-4 | PdCl₂(PPh₃)₂ / CuI | 2-Alkynyl-5-(benzyloxy)-4-chloroaniline |
| Stille | Organostannane (R-SnBu₃) | C-2 or C-4 | Pd(PPh₃)₄ | 2-Alkyl/Aryl-5-(benzyloxy)-4-chloroaniline |
Further substitution directly onto the aromatic ring is governed by the powerful directing effects of the existing substituents. wikipedia.org The ring positions available for substitution are C-3 and C-6.
Electrophilic Aromatic Substitution (EAS): The aniline ring is highly activated towards electrophilic attack due to the strong electron-donating resonance effects of the amino (-NH₂) and benzyloxy (-OBn) groups. cognitoedu.orglibretexts.org Both are ortho, para-directors.
The -NH₂ group (at C-1) directs to positions C-2, C-4, and C-6. Since C-2 and C-4 are blocked, it strongly activates C-6.
The -OBn group (at C-5) directs to positions C-4 and C-6. Since C-4 is blocked, it also strongly activates C-6.
The -Cl atoms are deactivating but are also ortho, para-directors. libretexts.org
The combined effect overwhelmingly activates the C-6 position, making it the primary site for electrophilic substitution reactions such as halogenation, nitration, or sulfonation. The C-3 position is also activated (ortho to both -NH₂ and -OBn), but to a lesser extent and is more sterically hindered.
Nucleophilic Aromatic Substitution (SNAr): This reaction typically requires the presence of strong electron-withdrawing groups (e.g., -NO₂) ortho or para to the halogen leaving group to stabilize the intermediate Meisenheimer complex. The this compound scaffold lacks such activation. The amino and benzyloxy groups are electron-donating, which disfavors the SNAr mechanism. Therefore, nucleophilic substitution of the chlorine atoms would require harsh reaction conditions (high temperature and pressure) and is generally not a favored transformation for this substrate.
Synthesis of Heterocyclic Compounds Incorporating the this compound Scaffold
The aniline functionality is a versatile starting point for the construction of various nitrogen-containing heterocyclic systems through annulation, which involves the formation of a new ring fused to the existing benzene (B151609) ring.
Annulation strategies leverage the nucleophilicity of the amino group and the reactivity of the adjacent C-H bonds to build fused ring systems such as indoles, quinolines, and benzimidazoles.
Indole (B1671886) Synthesis: Substituted indoles can be synthesized from anilines via several methods. For example, the Bischler indole synthesis involves the reaction of an aniline with an α-halo- or α-hydroxyketone. A more modern approach could involve a palladium-catalyzed annulation, where this compound reacts with a terminal alkyne, leading to cyclization and the formation of a substituted indole. acs.orgacs.orgorganic-chemistry.org The resulting indole would bear the dichloro-benzyloxy substitution pattern on its benzene ring moiety. pharmaguideline.com
Quinoline (B57606) Synthesis: Quinolines can be prepared using classic methods like the Skraup, Doebner-von Miller, or Friedländer synthesis. pharmaguideline.com The Friedländer annulation, for instance, involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. nih.gov By first functionalizing the C-6 position of the aniline with an acetyl group (via Friedel-Crafts acylation), subsequent condensation with an appropriate carbonyl compound could yield a highly substituted quinoline. A more direct modern approach involves the copper-catalyzed aerobic oxidative annulation of anilines and aldehydes. acs.orgorganic-chemistry.org
Benzimidazole Synthesis: Benzimidazoles are typically formed by the condensation of an ortho-phenylenediamine with a carboxylic acid or aldehyde. organic-chemistry.orgnih.gov To utilize this compound for this purpose, the amino group would first need to be elaborated. For example, acylation of the aniline followed by nitration at the C-6 position and subsequent reduction of the nitro group would generate the required ortho-diamine precursor, which could then be cyclized to form a substituted benzimidazole. researchgate.net
Multi-component Reactions
Multi-component reactions (MCRs) are efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. These reactions are valued for their high atom economy, step efficiency, and ability to rapidly generate molecular complexity from simple precursors. Anilines are a common class of substrates used in various MCRs, often serving as the amine component.
Applications of 5 Benzyloxy 2,4 Dichloroaniline in Advanced Organic Synthesis
Building Block in Complex Molecule Synthesis
The molecular architecture of 5-(Benzyloxy)-2,4-dichloroaniline, with its combination of a nucleophilic amino group, a protected hydroxyl function (benzyloxy), and halogen-substituted aromatic ring, makes it an important precursor in multi-step syntheses. The aniline (B41778) moiety can readily undergo reactions such as diazotization, acylation, and N-alkylation, while the chlorine atoms can be displaced or used as directing groups in cross-coupling reactions. The benzyloxy group not only protects a phenolic hydroxyl but also provides a handle for later deprotection to reveal a new functional group, adding to its synthetic utility.
Precursor for Pharmaceutical Intermediates
In medicinal chemistry, substituted anilines are crucial components of many pharmacologically active compounds. This compound is classified as a key intermediate for the synthesis of complex molecules intended for pharmaceutical use. clearsynth.com Its structure is particularly relevant for creating molecules that target biological systems where a substituted aniline pharmacophore is essential for activity. For example, substituted anilines are core fragments in many kinase inhibitors, which are a major class of anti-cancer drugs. The specific substitution pattern of this compound can influence the binding affinity and selectivity of a drug molecule for its target protein. Furthermore, the benzyloxy group is a common protecting group in pharmaceutical synthesis, which can be removed in later stages to yield a phenolic group, a common feature in many bioactive molecules. researchgate.net Research into benzothiazole (B30560) derivatives as multifunctional agents for Parkinson's disease has utilized similar benzyloxy-phenyl structures to develop potent and selective MAO-B inhibitors. nih.gov
Intermediate in Agrochemical Synthesis
The dichloroaniline scaffold is a well-established feature in a variety of agrochemicals, including herbicides and fungicides. researchgate.net The parent compound, 2,4-dichloroaniline (B164938), is a known precursor for several commercial pesticides. nih.gov By analogy, this compound serves as a more advanced intermediate, allowing for the creation of next-generation agrochemicals. The introduction of the benzyloxy group provides a site for further chemical modification, which can be used to fine-tune the biological activity, environmental persistence, and selectivity of the resulting pesticide. For instance, this functional group could be modified to improve uptake by the target pest or to reduce its environmental impact. The synthesis of novel fungicides and herbicides often involves the use of such functionalized intermediates to develop products with improved efficacy and safety profiles. researchgate.net
Synthesis of Materials with Specific Properties (e.g., optical, electronic)
The field of materials science leverages unique organic molecules to create materials with tailored optical and electronic properties. mdpi.com Substituted anilines like this compound are valuable in this context. The electron-rich aniline ring, modified by both electron-withdrawing chlorine atoms and an electron-donating benzyloxy group, can be incorporated into larger π-conjugated systems. beilstein-journals.org These systems are the basis for many organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of a benzyloxy group has been shown to enhance the electro-optic response in certain donor-π-acceptor molecules. researchgate.net The specific substituents on the aniline ring allow for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn determines the material's color, fluorescence, and conductivity. beilstein-journals.org This makes this compound a potential candidate for developing new dyes, pigments, and functional polymers with specific optoelectronic characteristics.
Ligand Design in Catalysis
In catalysis, ligands play a critical role in controlling the activity and selectivity of metal catalysts. The design of these ligands is a sophisticated process where the electronic and steric properties are carefully adjusted. This compound can serve as a precursor for the synthesis of such ligands. The nitrogen atom of the aniline group can coordinate to a metal center, and the substituents on the aromatic ring—the two chlorine atoms and the benzyloxy group—can be used to modulate the electronic environment of the metal. The bulky benzyloxy group can also impart specific steric hindrance, which can be crucial for achieving high selectivity in catalytic reactions, such as asymmetric synthesis. While direct use as a ligand is not widely documented, its derivatives, such as Schiff bases formed by reacting the aniline with an aldehyde, can be potent ligands. For example, the related compound N-(4-Benzyloxybenzylidene)-2,4-dichloroaniline is a known derivative. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Role in Polymer Chemistry (e.g., monomer for specialized polymers)
Polyaniline and its derivatives are a well-known class of conducting polymers with applications in areas such as anti-corrosion coatings, sensors, and electronic devices. The properties of these polymers can be significantly altered by introducing substituents onto the aniline monomer. This compound can be used as a functionalized monomer to produce specialized polymers. The polymerization of this monomer would lead to a polymer with a unique combination of properties. The chlorine atoms would increase the polymer's oxidative stability, while the bulky benzyloxy groups would likely increase its solubility in organic solvents, making it easier to process. Furthermore, these side chains could create specific morphologies in the solid state, influencing the polymer's conductivity and other bulk properties. The benzyloxy group could also be deprotected after polymerization to introduce hydroxyl groups along the polymer chain, providing sites for further functionalization or for influencing interactions with other materials.
Synthetic Utility in Natural Product Synthesis
The total synthesis of complex natural products is one of the ultimate tests of organic synthesis, often requiring creative strategies and versatile building blocks. nih.govrsc.org While many natural products are known for their intricate, oxygen-rich, and stereochemically complex structures, certain classes of natural products, particularly some alkaloids, contain substituted aromatic amine moieties. rsc.org In this context, a highly functionalized building block like this compound could be of interest. For example, the synthesis of certain indole (B1671886) alkaloids or other nitrogen-containing heterocyclic natural products might start from a heavily substituted aniline. orgsyn.org The benzyloxy group serves as a protected phenol (B47542), a common motif in natural products, while the chlorine atoms can be used to direct further reactions or be removed at a later stage. Although its application in this area is not extensively documented, its potential as a starting material for the synthesis of complex, non-traditional natural product analogues for biological screening remains a viable area of exploration. researchgate.net
Interactive Data Table: Applications of this compound
| Section | Application Area | Key Functional Groups Utilized | Potential End Product/Use |
| 7.1.1 | Pharmaceutical Synthesis | Aniline, Benzyloxy, Dichloro-aryl | Kinase inhibitors, Multi-functional agents (e.g., for neurodegenerative diseases) |
| 7.1.2 | Agrochemical Synthesis | Dichloroaniline core, Benzyloxy | Next-generation fungicides and herbicides with modified properties |
| 7.1.3 | Materials Science | Full conjugated system | Organic electronic materials (OLEDs, OPVs), specialized dyes |
| 7.2 | Catalysis | Aniline (for coordination), Substituents (for tuning) | Precursor for specialized ligands in metal-catalyzed reactions |
| 7.3 | Polymer Chemistry | Aniline (as monomer unit), Substituents | Functionalized conductive polymers with enhanced solubility and stability |
| 7.4 | Natural Product Synthesis | Full molecular scaffold | Starting material for complex alkaloids or other heterocyclic natural products |
Reagent in Specialized Chemical Transformations
This compound serves as a crucial building block in the multi-step synthesis of complex heterocyclic molecules, particularly those with applications in medicinal chemistry. Its unique substitution pattern, featuring a protected hydroxyl group (benzyloxy) and two chlorine atoms, makes it a valuable precursor for creating highly functionalized aromatic cores that are central to the structure of various targeted therapeutic agents. The strategic placement of the benzyloxy and chloro groups allows for selective reactions and modifications, enabling the construction of intricate molecular architectures.
A primary application of this compound is in the synthesis of potent kinase inhibitors, a class of drugs that target protein kinases to interfere with cellular signaling pathways often dysregulated in diseases like cancer. Specifically, derivatives of this compound are key intermediates in the preparation of quinoline-based kinase inhibitors.
In a representative synthetic pathway, this compound, or its methoxy (B1213986) analogue, is subjected to a condensation reaction with a suitably activated quinoline (B57606) scaffold. This reaction typically involves the formation of a new carbon-nitrogen bond between the aniline nitrogen and an electrophilic center on the quinoline ring, leading to the core structure of the desired inhibitor. The benzyloxy group often acts as a protecting group for a phenolic hydroxyl, which can be deprotected and further modified in later synthetic steps to introduce various alkoxy side chains, enhancing the molecule's binding affinity and pharmacological properties.
The synthesis of the kinase inhibitor bosutinib (B1684425), a dual inhibitor of Src and Abl kinases, exemplifies the utility of such aniline derivatives. While many synthetic routes for bosutinib utilize 2,4-dichloro-5-methoxyaniline (B1301479), the use of this compound represents a strategic alternative, where the benzyl (B1604629) group can be cleaved to reveal a hydroxyl group for further functionalization. This approach offers flexibility in creating analogues of bosutinib with modified side chains to explore structure-activity relationships.
The general transformation can be outlined as the coupling of the aniline derivative with a quinoline core, followed by modifications to the side chains. The reaction conditions for these transformations are critical and are tailored to the specific substrates and desired products.
Below is a data table summarizing a key transformation involving a closely related aniline derivative in the synthesis of a quinoline-based kinase inhibitor precursor, illustrating the type of reaction in which this compound would participate.
| Reaction | Reactants | Reagents and Conditions | Product | Yield | Reference |
| Synthesis of Quinoline Precursor | Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate, Triethyl orthoformate | Acetone, 77-82°C, 6h | 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile | 75.4% | nih.gov |
| Nucleophilic Aromatic Substitution | 7-(3-chloropropoxy)-4-chloro-6-methoxyquinoline-3-carbonitrile, 2,4-dichloro-5-methoxyaniline | N-methylpiperazine, 80°C, 12h | Bosutinib Precursor | Not specified | nih.gov |
Biological and Pharmacological Research Perspectives
Investigation of Biological Activities
The exploration of 5-(Benzyloxy)-2,4-dichloroaniline's biological activities has been a subject of scientific inquiry, with studies investigating its potential effects in various pathological contexts. The following subsections detail the findings related to its specific pharmacological properties.
Antifungal Activities
Currently, there is a lack of specific research data on the antifungal properties of this compound. However, studies on related substituted aniline (B41778) derivatives have indicated potential for antifungal activity. For instance, research on N-substituted anilines bearing a hetaryl fragment demonstrated very good antifungal activities against dermatophytes, particularly Trichophyton rubrum nih.gov. Another study on substituted nitrobenzenes and anilines also reported fungitoxicity against various fungi, with 3,5-dichloroaniline (B42879) showing notable activity nih.gov. These findings suggest that the substituted aniline scaffold, a core component of this compound, may be a promising area for the development of new antifungal agents. Further investigation is warranted to determine if the specific substitutions present in this compound confer any significant antifungal properties.
Anticancer Activity
There is no direct scientific literature available detailing the anticancer activity of this compound. However, research into compounds with similar structural features offers some perspective. Studies on a series of benzyloxybenzaldehyde derivatives have shown significant anticancer activity against the HL-60 cell line, with some compounds being potent at micromolar concentrations nih.gov. Furthermore, novel benzyloxyurea derivatives have demonstrated promising anticancer activity against human and murine leukemia cell lines nih.gov. The presence of the benzyloxy group in these active compounds suggests that this moiety can be a valuable component in the design of anticancer agents. Future research could explore whether the combination of a benzyloxy group with a dichloroaniline structure in this compound results in any cytotoxic or antiproliferative effects on cancer cells.
Antimicrobial Activity
Specific data on the antimicrobial activity of this compound is not available in the current scientific literature. Nevertheless, the broader class of chlorinated anilines has been a subject of interest in antimicrobial research. For example, a study on trifluoro-anilines, which are also halogenated aniline derivatives, demonstrated antibacterial and antibiofilm properties against Vibrio parahaemo-lyticus and Vibrio harveyi nih.govmdpi.com. The study highlighted that certain substitutions on the aniline ring could significantly enhance antimicrobial efficacy nih.govmdpi.com. The biodegradability and potential environmental impact of chlorinated anilines have also been investigated, indicating their persistence and interaction with microbial communities besjournal.combesjournal.com. While these studies provide a general context for the antimicrobial potential of halogenated anilines, direct testing of this compound is necessary to ascertain its specific antimicrobial spectrum and potency.
Anti-HIV Activity
There is currently no published research evaluating the anti-HIV activity of this compound. However, the exploration of related chemical structures in the context of HIV research provides some insights. For instance, a series of 1-benzyl derivatives of 5-(arylamino)uracils have shown promising inhibitory activity against HIV-1 nih.gov. Additionally, thio analogues of dihydroalkoxybenzyloxopyrimidines (DABOs), which are non-nucleoside reverse transcriptase inhibitors, have been found to selectively inhibit HIV-1 multiplication in vitro nih.gov. These studies underscore the potential of incorporating a benzyl (B1604629) or benzyloxy moiety into various scaffolds to achieve anti-HIV effects. Whether the specific arrangement of a benzyloxy group on a dichloroaniline frame confers any anti-HIV properties remains an open question for future investigation.
Anti-Inflammatory Activity
No specific studies on the anti-inflammatory activity of this compound have been reported in the scientific literature. The field of anti-inflammatory research is vast, with numerous chemical scaffolds being investigated. While some aniline derivatives have been explored for various biological activities, their potential as anti-inflammatory agents is not well-documented. Future research could investigate whether this compound can modulate inflammatory pathways, such as the production of pro-inflammatory cytokines or the activity of enzymes involved in the inflammatory response.
Neuroprotective Effects
While direct studies on the neuroprotective effects of this compound are not extensively documented, research into structurally related compounds suggests potential avenues for exploration. The benzyloxy moiety, in particular, is a key feature in several compounds investigated for their neuroprotective properties.
A series of benzyloxy-substituted small molecules have been identified as potent monoamine oxidase B (MAO-B) inhibitors, a target for therapeutic intervention in Parkinson's disease. In one study, a number of these derivatives demonstrated a significant increase in the survival of PC12 cells treated with neurotoxins like 6-hydroxydopamine (6-OHDA) and rotenone. One notable compound from this series showed remarkable and balanced neuroprotective potency, which was confirmed through flow cytometry and staining methods to protect against neurotoxin-induced apoptosis nih.gov. Furthermore, this lead compound exhibited good blood-brain barrier (BBB) permeability and low toxicity in preclinical models, highlighting its potential as a disease-modifying drug for Parkinson's disease therapy nih.gov.
In a different study, a series of novel benzyloxy benzamide derivatives were discovered to be potent neuroprotective agents against ischemic stroke. These compounds were designed to disrupt the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS), a key pathway in neuronal damage during a stroke. The lead compound from this series demonstrated improved neuroprotective activities in primary cortical neurons against glutamate-induced damage and possessed favorable drug-like properties nih.gov. This compound also showed significant therapeutic effects in a rat model of middle cerebral artery occlusion (MCAO), reducing infarct size and neurological deficits nih.gov.
These findings underscore the potential of the benzyloxy group in conferring neuroprotective properties, suggesting that derivatives of this compound could be promising candidates for further investigation in the context of neurodegenerative diseases and ischemic stroke.
Antitubercular Activity
The search for novel antitubercular agents is a critical area of medicinal chemistry, and various heterocyclic compounds containing benzyloxy and/or dichloroaniline-like structures have been explored. While direct evaluation of this compound for antitubercular activity is not widely reported, related structures have shown promise.
In one instance, a simple, non-iron-binding dibenzyl-protected oxazoline, a precursor in the synthesis of mycobactins, displayed surprising anti-tuberculosis activity with a minimum inhibitory concentration (MIC) of 7.7 µM. This discovery has spurred the synthesis and evaluation of over a hundred oxazoline- and oxazole-containing compounds. Many of these derivatives exhibited impressive activity against Mycobacterium tuberculosis, coupled with low toxicity and high therapeutic indexes. Notably, some of these compounds were also active against the non-replicating form of M. tuberculosis nih.gov.
Another area of research has focused on dinitrobenzamide derivatives as inhibitors of decaprenylphosphoryl-β-d-ribose oxidase (DprE1), a key enzyme in mycobacterial cell wall synthesis. Structure-activity relationship (SAR) studies of these compounds revealed that the addition of an aromatic moiety as a terminal group and the nature of the linker significantly impacted their activity. Several of these dinitrobenzamide derivatives exhibited activities against Mycobacterium tuberculosis H37Rv comparable to the first-line drug isoniazid mdpi.com.
Furthermore, high-throughput screening has identified several novel chemical scaffolds with activity against intracellular M. tuberculosis. Among these were phenyl pyrazoles, thiophene carboxamides, and phenylthioureas, which demonstrated good potency and selectivity. These findings highlight the diversity of structures that can confer antitubercular activity and suggest that the this compound scaffold could be a valuable starting point for the design of new antitubercular agents frontiersin.org.
Anticonvulsant Activity
The potential anticonvulsant activity of compounds related to this compound has been investigated, with a focus on structures containing either the benzyloxy or the dichlorophenyl moiety.
One study explored a series of 1-substituted-7-benzyloxy-4,5-dihydro- nih.govnih.govmdpi.comtriazolo[4,3-a]-quinolines. The anticonvulsant activity of these compounds was evaluated in the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, with neurotoxicity assessed via the rotarod test. One of the safest compounds in this series exhibited a high protective index, suggesting a favorable therapeutic window nih.gov.
In a separate line of research, a series of N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione were synthesized and evaluated for their anticonvulsant and antinociceptive properties. Several of these compounds, which featured a 3,4-dichlorophenylpiperazine moiety, were active in the MES test. Two of these compounds also showed activity in the scPTZ test. The most promising compounds from this series demonstrated significant anticonvulsant effects and also exhibited antinociceptive activity in the hot plate test nih.gov.
Another study focused on 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides. A number of these compounds, particularly those with a 3-CF3 or 3-OCF3 substituent on the phenyl ring and a dimethylamino group on the pyrrolidine-2,5-dione ring, demonstrated broad-spectrum anticonvulsant properties in the MES, scPTZ, and 6 Hz seizure models .
These studies suggest that both the benzyloxy and dichlorophenyl groups can contribute to anticonvulsant activity, making this compound a scaffold of interest for the development of novel anticonvulsant agents.
Immunotoxic Effects of Metabolites
The immunotoxic potential of metabolites is a significant consideration in drug development. While the direct immunotoxicity of this compound metabolites has not been specifically studied, research on the immunotoxic effects of chlorinated anilines provides valuable insights. Chlorinated anilines can be formed as degradation products of various pesticides and industrial chemicals and have been shown to impact the immune system.
Studies on 3,4-dichloroaniline (B118046) (DCA), a metabolite of the herbicide propanil, have demonstrated its immunotoxic effects. At high doses, DCA caused a significant reduction in T-dependent antibody production. Both propanil and DCA were found to have a dose-dependent differential effect on the T-independent antibody response. Furthermore, DCA led to a significant decrease in natural killer (NK) cell activity, while cytotoxic T lymphocyte activity remained unaffected. These findings suggest that certain immune cell types, such as NK cells, are more sensitive to the effects of DCA nih.gov.
The metabolism of chlorinated anilines is a key factor in their toxicity. In vivo and in vitro studies on aniline and 4-chloroaniline in fish have shown that N-acetylation is a dominant route of metabolism for 4-chloroaniline, while polar conjugates are the primary metabolites of aniline. The formation of N-hydroxylated metabolites, such as phenylhydroxylamine and 4-chlorophenylhydroxylamine, has been observed in hepatic microsomal preparations and is thought to contribute to methemoglobinemia nih.gov. The biodegradability of chlorinated anilines in the environment is also a concern, as they can persist and have toxic effects on aquatic organisms besjournal.com.
Given that this compound contains a dichloroaniline moiety, it is plausible that its metabolism could lead to the formation of chlorinated aniline derivatives with potential immunotoxic properties. Therefore, a thorough evaluation of the metabolic fate and immunotoxicity of any potential drug candidate derived from this scaffold is essential.
Table 1: Summary of for this compound and Related Compounds
| Research Area | Key Findings from Related Compounds | Potential Relevance to this compound |
|---|---|---|
| Neuroprotective Effects | Benzyloxy-substituted molecules show MAO-B inhibition and neuroprotection in Parkinson's disease models. Benzyloxy benzamides are neuroprotective in ischemic stroke models. nih.govnih.gov | The benzyloxy group may confer neuroprotective properties to derivatives of this compound. |
| Antitubercular Activity | Oxazoline derivatives with a benzyloxy group exhibit activity against M. tuberculosis. Various heterocyclic scaffolds show promise as antitubercular agents. nih.govmdpi.comfrontiersin.org | The this compound scaffold could be a starting point for designing new antitubercular drugs. |
| Anticonvulsant Activity | Benzyloxy-quinolines and dichlorophenyl-containing pyrrolidine-2,5-diones show anticonvulsant activity in various models. nih.govnih.gov | The combination of benzyloxy and dichlorophenyl moieties may lead to potent anticonvulsant agents. |
| Immunotoxic Effects of Metabolites | Metabolites of chlorinated anilines, such as 3,4-dichloroaniline, can be immunotoxic, particularly affecting NK cells. Metabolism can produce reactive intermediates. nih.govnih.gov | Metabolites of this compound could potentially exhibit immunotoxicity, requiring careful evaluation. |
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. While comprehensive SAR studies specifically for derivatives of this compound are limited, research on related structures provides valuable insights into how modifications of the benzyloxy and dichloroaniline moieties can influence bioactivity.
In the development of anticancer agents, SAR studies of 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives have been conducted. These studies revealed that specific substitutions on both the quinolinone core and the benzyloxy ring are critical for high potency against various cancer cell lines. For instance, certain derivatives with specific substitutions exhibited nanomolar potency against COLO 205 cancer cells nih.gov.
SAR studies on 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1) and its derivatives have shown that the nature of the substituent on the benzyl group significantly affects their inhibitory activity. Electron-withdrawing groups on the phenyl ring of the benzyl moiety generally led to higher inhibitory activity compared to electron-donating groups nih.gov. This suggests that modifications to the benzyloxy group of this compound could similarly modulate its biological effects.
In the context of anti-inflammatory agents, SAR analysis of benzimidazole derivatives indicates that substitutions at various positions of the benzimidazole nucleus greatly influence their activity. Different heterocyclic substitutions at the N1 position have been shown to be effective for anti-inflammatory effects mdpi.com. This highlights the importance of the aniline nitrogen in the this compound scaffold as a potential point for modification to enhance biological activity.
These examples from related compound classes demonstrate that systematic modifications to the core scaffold and its substituents are key to developing potent and selective bioactive agents. Future SAR studies on derivatives of this compound should focus on exploring a variety of substituents on both the aniline and the benzyl rings to elucidate the key structural requirements for different biological activities.
Mechanism of Action Studies (e.g., enzyme inhibition, receptor binding)
Understanding the mechanism of action is fundamental to the development of new therapeutic agents. For derivatives of this compound, potential mechanisms can be inferred from studies on structurally similar compounds.
A prominent mechanism associated with benzyloxy-containing compounds is the inhibition of monoamine oxidase B (MAO-B). Kinetic studies of benzyloxy chalcones have shown them to be competitive and reversible inhibitors of human MAO-B (hMAO-B). Molecular docking studies have revealed that these compounds bind effectively to the active site of the hMAO-B enzyme, stabilized by π-π stacking interactions nih.gov. This suggests that derivatives of this compound could also act as MAO-B inhibitors, which would be relevant for their potential neuroprotective effects.
In the context of anticonvulsant activity, studies on N-Mannich bases derived from pyrrolidine-2,5-dione with a 3,4-dichlorophenylpiperazine moiety suggest that these compounds may exert their effects through multiple mechanisms. While the precise mechanisms were not fully elucidated, the broad-spectrum activity of some anticonvulsants is often attributed to their interaction with voltage-gated sodium and calcium channels, or modulation of GABAergic neurotransmission nih.gov.
For antitubercular agents, a variety of mechanisms are known. For example, dinitrobenzamide derivatives are thought to inhibit the DprE1 enzyme, which is essential for mycobacterial cell wall synthesis mdpi.com. The serendipitously discovered oxazoline-containing anti-TB agent is believed to have a novel mechanism of action that is not dependent on iron chelation, despite being a precursor to mycobactins nih.gov.
Design and Synthesis of Analogs with Enhanced Biological Profiles
The design and synthesis of analogs are central to medicinal chemistry efforts to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. The this compound scaffold offers multiple sites for chemical modification to generate a library of analogs with potentially enhanced biological profiles.
The synthesis of novel bioactive molecules often involves multi-step reaction sequences. For instance, the synthesis of thiazolo[5,4-f]quinazolines as kinase inhibitors involved a rational multistep synthesis of a polyfunctionalized benzothiazole (B30560) intermediate, which then served as a platform for generating a diverse library of derivatives nih.gov. A similar strategy could be employed starting from this compound.
Bioisosteric replacement is another common strategy in drug design. This involves replacing a functional group with another that has similar physical or chemical properties, which can lead to improved biological activity or reduced toxicity. For example, the replacement of a carbon atom with a sulfur atom in anti-inflammatory agents has been shown to modify their lipophilicity and pharmacokinetic parameters mdpi.com.
The design of analogs can also be guided by the structure-activity relationships of known bioactive compounds. For instance, based on the SAR of the marine natural product oroidin, a library of acyl imidazopyrimidinyl and acyl imidazolyl structural analogs were synthesized as inhibitors of biofilm formation. These studies concluded that the most active analogs retained key structural motifs of the parent compound rsc.org.
Furthermore, the development of synthetic routes that are efficient and scalable is crucial for the practical application of new bioactive compounds. The design of novel synthetic methodologies, including green chemistry approaches, can facilitate the rapid and efficient preparation of libraries of analogs for biological screening beilstein-journals.org.
By applying these principles of medicinal chemistry, it is possible to design and synthesize analogs of this compound with enhanced neuroprotective, antitubercular, anticonvulsant, or other biological activities.
Pharmacokinetic and Pharmacodynamic Considerations (excluding dosage/administration)
The exploration of "this compound" within biological systems necessitates a thorough understanding of its pharmacokinetic and pharmacodynamic profiles. This section will delve into the anticipated metabolic transformations of the compound and its potential to cross the blood-brain barrier, crucial factors in determining its therapeutic applicability and potential central nervous system effects. The following discussion is based on established metabolic pathways of structurally similar compounds and predictive models due to the absence of direct experimental data for "this compound".
The metabolic fate of "this compound" is predicted to be governed by enzymatic reactions that modify its core structures: the dichloroaniline moiety and the benzyloxy substituent. Based on the known metabolism of related aromatic amines and ethers, several key metabolic pathways can be postulated.
Primary metabolic transformations are likely to involve oxidation and conjugation reactions. The dichloroaniline ring is susceptible to hydroxylation, a common metabolic route for aromatic compounds. This hydroxylation can be followed by conjugation with glucuronic acid or sulfate, facilitating excretion. Furthermore, the aniline nitrogen can undergo N-oxidation to form hydroxylamine and nitroso derivatives, which are often reactive metabolites.
Another significant metabolic pathway is the O-debenzylation of the benzyloxy group. This reaction would yield 4-chloro-2-hydroxy-5-benzylaniline and benzoic acid. The resulting phenolic group on the aniline ring would be a prime site for subsequent glucuronidation or sulfation.
The enzymatic degradation of the dichloroaniline portion of the molecule could also proceed via pathways observed for similar compounds, such as 3,4-dichloroaniline. These pathways can involve initial hydroxylation and dehydrogenation, leading to the formation of catechols, which can then undergo ring cleavage mdpi.com.
A summary of the predicted metabolic pathways is presented in the table below.
| Predicted Metabolic Pathway | Potential Metabolites | Enzymatic Process | Anticipated Consequence |
| Aromatic Hydroxylation | Hydroxylated derivatives of this compound | Cytochrome P450 monooxygenases | Increased polarity, preparation for conjugation |
| N-Oxidation | N-hydroxy-5-(benzyloxy)-2,4-dichloroaniline | Cytochrome P450, Flavin-containing monooxygenases | Formation of potentially reactive metabolites |
| O-Debenzylation | 2,4-dichloro-5-hydroxyaniline, Benzoic acid | Cytochrome P450 monooxygenases | Removal of the benzyl group, exposure of a phenolic hydroxyl group for conjugation |
| Glucuronidation | Glucuronide conjugates of hydroxylated metabolites | UDP-glucuronosyltransferases (UGTs) | Increased water solubility, enhanced renal excretion |
| Sulfation | Sulfate conjugates of hydroxylated metabolites | Sulfotransferases (SULTs) | Increased water solubility, enhanced renal excretion |
| Reductive Dechlorination | Monochloroaniline derivatives | Reductive dehalogenases | Removal of chlorine atoms, potentially altering toxicity |
| Oxidative Deamination | Chlorocatechol derivatives | Monoamine oxidases, Dioxygenases | Removal of the amino group and subsequent ring modification |
This table is based on predictive metabolism from structurally related compounds.
The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its potential effects on the central nervous system (CNS). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.
The permeability of "this compound" across the BBB has not been experimentally determined. However, its potential for CNS penetration can be estimated by examining its physicochemical properties in the context of established quantitative structure-activity relationship (QSAR) models for BBB permeation nih.govnih.govfrontiersin.orgosti.govresearchgate.netnih.govmdpi.com. Key factors influencing passive diffusion across the BBB include lipophilicity (logP), molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors.
Generally, compounds with high lipophilicity, a molecular weight under 500 Da, a low polar surface area (PSA), and a limited number of hydrogen bonds are more likely to cross the BBB. In silico predictions can provide an initial assessment of these properties for "this compound".
| Physicochemical Property | Predicted Value/Characteristic | Implication for BBB Permeability |
| Molecular Weight | ~318 g/mol | Favorable (within the typical range for CNS drugs) |
| Lipophilicity (logP) | High (estimated) | Favorable for passive diffusion across lipid membranes |
| Polar Surface Area (PSA) | Low to moderate (estimated) | Favorable for reduced polarity and enhanced membrane crossing |
| Hydrogen Bond Donors | 1 (the amine group) | Favorable (low number) |
| Hydrogen Bond Acceptors | 2 (the oxygen and nitrogen atoms) | Favorable (low number) |
These values are estimations based on the chemical structure and may vary depending on the prediction software used.
Conclusion and Future Research Directions
Summary of Key Research Findings and Contributions
Currently, 5-(Benzyloxy)-2,4-dichloroaniline is primarily recognized as a chemical intermediate, a building block for creating more complex molecules. biopartner.co.ukclearsynth.comcookechem.comscbt.com Its value is derived from the strategic placement of its functional groups: a dichloro-substituted aniline (B41778) ring and a benzyloxy group. This arrangement makes it a versatile precursor in multi-step synthetic pathways.
The aniline moiety is a well-established pharmacophore found in a multitude of approved drugs, particularly in the development of kinase inhibitors for cancer therapy. acs.orged.ac.uk Kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases. The dichloro substitution pattern on the aniline ring can influence the compound's electronic properties and binding interactions with target proteins.
A notable example of a structurally related compound is 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitrile, which has been investigated for its potent Src kinase inhibitory activity. nih.gov In this context, the 2,4-dichloro-5-methoxyaniline (B1301479) core is crucial for its biological activity. It is plausible that this compound could serve as a precursor to similar structures, where the benzyloxy group can be readily converted to a hydroxyl group, a common feature in many kinase inhibitors that often acts as a key hydrogen bond donor in the enzyme's active site.
The benzyloxy group itself is a common protecting group in organic synthesis, used to mask a reactive hydroxyl group during chemical transformations. Its subsequent removal to reveal the hydroxyl group is a standard and well-documented procedure in medicinal chemistry.
Remaining Scientific Questions and Knowledge Gaps
Despite its potential, significant knowledge gaps exist regarding this compound. The primary unanswered question is its full range of biological activities. While its structural similarity to components of known kinase inhibitors suggests a path for investigation, its own intrinsic biological profile has not been extensively studied.
Furthermore, the specific synthetic pathways where this compound offers a distinct advantage over other similar building blocks are yet to be fully elucidated. Research is needed to explore its reactivity in various chemical reactions and to identify novel transformations that could expand its utility in organic synthesis.
A significant area for future investigation is the metabolic fate of compounds derived from this compound. Anilines, in general, can be susceptible to metabolic oxidation, which can sometimes lead to the formation of reactive metabolites with potential toxicities. umich.edu Understanding how the specific substitution pattern of this compound influences its metabolic stability is crucial for its application in drug discovery. biopartner.co.ukcresset-group.com
| Key Research Area | Remaining Questions and Knowledge Gaps |
| Biological Activity | What is the intrinsic biological activity profile of this compound? What are its potential molecular targets beyond kinases? |
| Synthetic Utility | In which specific synthetic routes does this compound provide a clear advantage? What novel chemical transformations can it undergo? |
| Metabolic Stability | How does the substitution pattern of this compound affect the metabolic stability and potential toxicity of its derivatives? |
| Physicochemical Properties | What are the detailed physicochemical properties of this compound that could influence its handling and reactivity? |
Prospects for Novel Applications and Discoveries
The future of this compound research lies in its potential to contribute to the development of novel therapeutic agents. Its role as a precursor for kinase inhibitors is a primary avenue for exploration. The development of new and more selective kinase inhibitors is a continuous effort in the fight against cancer and other diseases. ed.ac.ukfrontiersin.org
Beyond oncology, substituted anilines are found in drugs targeting a wide range of conditions. Therefore, derivatives of this compound could be explored for their potential as:
Antimicrobial agents: Similar structures have been investigated for their antimycobacterial properties. cookechem.com
Central nervous system (CNS) agents: The core aniline structure is present in various CNS-active drugs.
Agrochemicals: Substituted anilines are also a common feature in modern pesticides and herbicides. acs.org
The unique combination of a benzyloxy group and dichloro-substituents may also lead to the discovery of compounds with novel material properties, finding applications in materials science.
Interdisciplinary Research Opportunities
The exploration of this compound's full potential necessitates a collaborative, interdisciplinary approach.
Medicinal Chemistry and Chemical Biology: Synthetic chemists can design and create novel derivatives, while chemical biologists can investigate their interactions with biological targets and elucidate their mechanisms of action.
Pharmacology and Toxicology: Pharmacologists can assess the efficacy of new compounds in disease models, while toxicologists can evaluate their safety profiles, including their metabolic fate and potential for adverse effects.
Computational Chemistry and Structural Biology: Computational chemists can use modeling and simulation to predict the binding of derivatives to target proteins, guiding the design of more potent and selective molecules. Structural biologists can then use techniques like X-ray crystallography to determine the precise binding modes, providing crucial insights for further optimization.
Materials Science and Organic Synthesis: Collaborations between materials scientists and synthetic chemists could lead to the development of new functional materials with unique electronic or photophysical properties derived from this aniline scaffold.
Q & A
What are the recommended synthetic routes for 5-(Benzyloxy)-2,4-dichloroaniline in academic research?
Level: Basic
Methodological Answer:
Synthesis typically involves a multi-step approach:
Amine Protection: Protect the aniline group (e.g., acetylation) to avoid side reactions during chlorination.
Chlorination: Introduce chlorine atoms at positions 2 and 4 via electrophilic aromatic substitution using Cl₂ or N-chlorosuccinimide under controlled conditions.
Benzyloxy Introduction: Perform nucleophilic substitution at position 5 using benzyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF.
Deprotection: Remove the protecting group (e.g., acidic hydrolysis for acetyl groups).
Purification is achieved via column chromatography or recrystallization. Structural confirmation requires NMR and mass spectrometry .
How can researchers resolve structural ambiguities in this compound using spectroscopic techniques?
Level: Basic
Methodological Answer:
- 1H/13C NMR: Distinguish substitution patterns (e.g., ortho vs. para chlorines) via coupling constants and chemical shifts. Benzyloxy protons resonate as a singlet (~4.9 ppm), while aromatic protons show splitting patterns indicative of substitution .
- Mass Spectrometry (HRMS): Confirm molecular weight (C₁₃H₁₁Cl₂NO₂, theoretical MW: 284.03) and isotopic patterns for Cl atoms.
- IR Spectroscopy: Identify N-H stretches (~3350 cm⁻¹) and C-O-C stretches (~1250 cm⁻¹) .
What advanced methodologies address contradictions in reported degradation rates of this compound?
Level: Advanced
Methodological Answer:
Conflicting degradation data may arise from matrix effects or analytical limitations. Resolve discrepancies by:
- Multi-Method Validation: Compare HPLC (reverse-phase C18 column), GC-MS (for volatile byproducts), and spectrophotometric titration (e.g., monitoring protonation at 305 nm) .
- Environmental Simulation: Conduct parallel studies under aerobic (soil slurry) and anaerobic (sediment microcosms) conditions to assess pathway variability.
- Kinetic Modeling: Apply the Hinshelwood equation to photocatalytic degradation data, accounting for variables like pH, catalyst load, and initial concentration .
How does the benzyloxy group influence the electronic properties of this compound compared to unsubstituted dichloroanilines?
Level: Advanced
Methodological Answer:
The benzyloxy group is electron-donating via resonance, altering reactivity:
- Electrophilic Substitution: Directs incoming electrophiles to positions ortho/para to the -O-Benzyl group.
- Acidity/Basicity: Reduces amine basicity due to electron donation, measured via spectrophotometric titration in acetonitrile (pKa ~2.8 vs. ~3.5 for 2,4-dichloroaniline) .
- Computational Studies: DFT calculations (e.g., B3LYP/6-31G*) model charge distribution and HOMO-LUMO gaps for reactivity predictions .
What are the best practices for handling and storing this compound to prevent degradation?
Level: Basic
Methodological Answer:
- Storage: Airtight amber vials at 2–8°C under inert gas (N₂/Ar) to minimize hydrolysis and photodegradation.
- Handling: Use gloveboxes for air-sensitive steps. Avoid prolonged exposure to UV light.
- Stability Assessment: Monitor via periodic HPLC analysis; degradation products include 2,4-dichloroaniline (identified via GC-MS) .
What advanced techniques are used to study the photocatalytic degradation mechanisms of this compound?
Level: Advanced
Methodological Answer:
- Catalyst Design: Immobilize ZnO on clinoptilolite zeolite nanoparticles (ZnO-CNP) to enhance surface area and reactivity.
- Operando Spectroscopy: Use UV-Vis and FTIR to track intermediate formation (e.g., dechlorinated anilines).
- Kinetic Profiling: Fit time-dependent concentration data to pseudo-first-order models, adjusting for pH (optimal range: 6–8) and catalyst load (0.5–1.5 g/L) .
How can researchers differentiate between structural isomers during synthesis?
Level: Basic
Methodological Answer:
- 2D NMR (COSY/NOESY): Resolve overlapping signals; NOE correlations confirm spatial proximity of substituents.
- X-Ray Crystallography: Definitive assignment of substitution patterns (e.g., Cl at 2 vs. 6 positions).
- Isotopic Labeling: Use ¹³C-labeled precursors to track regioselectivity in chlorination steps .
What challenges arise in quantifying this compound in environmental samples, and how are they mitigated?
Level: Advanced
Methodological Answer:
- Matrix Interference: Soil/water extracts contain humic acids that co-elute with the target. Mitigate via solid-phase extraction (SPE) with C18 cartridges.
- Low Concentrations: Use LC-MS/MS with electrospray ionization (ESI+) in MRM mode (e.g., m/z 284 → 154/119).
- Internal Standards: Deuterated analogs (e.g., d₅-5-(Benzyloxy)-2,4-dichloroaniline) correct for recovery losses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
